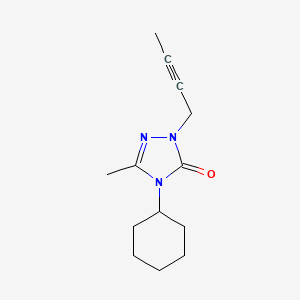
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities, including antioxidant, anticancer, antibacterial, and antiviral properties. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic various biological substrates .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various amino-triazole precursors with different aldehydes or ketones. For instance, a study describes the synthesis of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Although the specific synthesis of "1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the reaction of an appropriate amino-triazole precursor with a but-2-yn-1-yl-containing aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, one study used X-ray diffraction, NMR, and DFT to characterize the structure of a triazole compound, providing insights into its molecular geometry and electronic properties . These techniques could be applied to analyze the molecular structure of "1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring can act as a ligand in coordination chemistry, and the substituents on the triazole can undergo further chemical transformations. For instance, the triazole derivatives synthesized in one study were evaluated for their inhibitory activity against the enzyme CYP26A1, demonstrating the potential for these compounds to interact with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as lipophilicity, pKa values, and antioxidant activities, can be determined through various analytical methods. One study reported the potentiometric titration of synthesized triazole compounds in non-aqueous solvents to determine their pKa values and investigated their lipophilicity using HPLC . Another study performed theoretical calculations to predict the thermodynamic properties and non-linear optical properties of a triazole compound, which are important for understanding its behavior in different environments and potential applications in material science .
Orientations Futures
The future research directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a useful synthetic intermediate, research could focus on developing more efficient synthetic routes or exploring its use in the synthesis of other complex molecules .
Propriétés
IUPAC Name |
2-but-2-ynyl-4-cyclohexyl-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-4-10-15-13(17)16(11(2)14-15)12-8-6-5-7-9-12/h12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDHWZFULONGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)
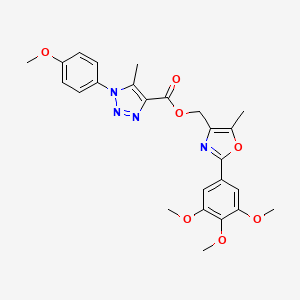
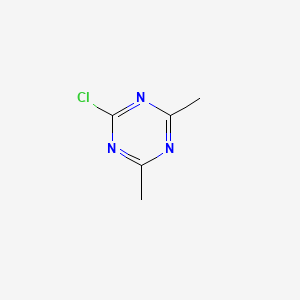
![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
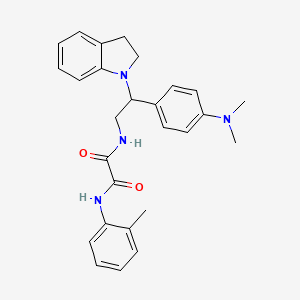
![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)
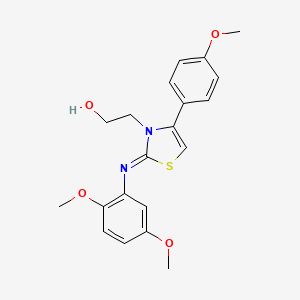
![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)



